Chloro(difluoro)methane--water (1/1)

Description

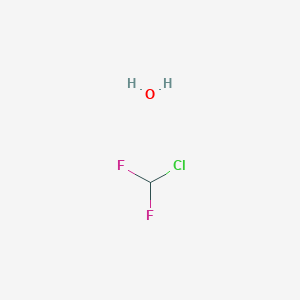

Chloro(difluoro)methane–water (1/1), also known as monochlorodifluoromethane hydrate (CAS 75-45-6 with a 1:1 stoichiometric water complex), is a hydrochlorofluorocarbon (HCFC) compound stabilized by water molecules. Chlorodifluoromethane (HCFC-22) itself is a colorless gas widely used historically as a refrigerant and blowing agent . The hydrate form is of interest due to its unique physicochemical interactions with water, which influence its environmental persistence and reactivity.

Properties

CAS No. |

20723-62-0 |

|---|---|

Molecular Formula |

CH3ClF2O |

Molecular Weight |

104.48 g/mol |

IUPAC Name |

chloro(difluoro)methane;hydrate |

InChI |

InChI=1S/CHClF2.H2O/c2-1(3)4;/h1H;1H2 |

InChI Key |

GDBUODUOXKGFGU-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)Cl.O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key comparisons with structurally related halogenated methanes are summarized below:

Key Observations :

- The hydrate form of HCFC-22 likely exhibits higher water solubility than its parent compound due to hydrogen bonding with water molecules.

- The 1:1 complex with 1,1-difluoroethane (CAS 56275-41-3) has a significantly higher molecular weight and distinct phase behavior, though its environmental relevance is less documented .

Environmental and Toxicological Behavior

Ozone Depletion Potential (ODP):

- HCFC-22 : ODP = 0.055 (lower than CFCs due to H-atom enabling tropospheric degradation) .

- CFC-12 : ODP = 1.0 (high, fully halogenated structure) .

- CFC-21 : ODP ≈ 0.04 (moderate, partial degradation in the troposphere) .

Toxicity and Pharmacokinetics:

- HCFC-22 : Low acute toxicity (LC₅₀ > 200,000 ppm in rats) but chronic exposure linked to cardiac sensitization .

- CFC-21 : Higher toxicity; studies by Peter et al. (1986) demonstrated slower metabolic clearance compared to HCFC-22 in animal models .

- CFC-12 : Persistent in the atmosphere (lifetime ~100 years) with bioaccumulation risks in aquatic systems .

Analytical Methods

Analytical techniques for detecting halogenated methanes in environmental matrices:

Note: The hydrate form may require modified extraction protocols to preserve the water complex during analysis.

Q & A

Q. What are the established analytical methods for identifying and quantifying Chloro(difluoro)methane in environmental samples?

To analyze Chloro(difluoro)methane (HCFC-22) in air or water, gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is recommended. For air samples, NIOSH Method 1018 specifies using activated coconut charcoal tubes for collection, followed by thermal desorption and GC/ECD analysis . For aqueous samples, USGS protocols recommend purge-and-trap concentration with helium, followed by GC/MS to achieve detection limits <0.1 µg/L . Calibration standards should be prepared in methanol, stored at +20°C, and validated against NIST-traceable reference materials .

Q. What thermodynamic properties of Chloro(difluoro)methane are critical for experimental design?

The NIST Chemistry WebBook provides essential thermodynamic data for Chloro(difluoro)methane (Table 1). These values are critical for modeling phase behavior and reaction equilibria in closed systems.

Q. Table 1. Thermodynamic Data for Chloro(difluoro)methane (Gas Phase)

| Parameter | Value (kJ/mol) | Source |

|---|---|---|

| ΔH°f (Formation) | -261.9 ± 0.5 | Chase, 1998 |

| S° (Entropy) | 230.95 | NIST, 2023 |

| Cp (Heat Capacity) | 94.77 (A term) | Chase, 1998 |

Researchers must account for temperature-dependent heat capacity coefficients (A, B, C, D in Shomate equations) when designing calorimetry or kinetic studies .

Q. How can researchers validate analytical methods for Chloro(difluoro)methane in complex matrices?

Method validation should follow EPA and AOAC guidelines:

- Linearity : Test across 0.1–100 µg/L using Dr. Ehrenstorfer’s methanol-based standards .

- Recovery : Spike samples with known concentrations; acceptable recovery ranges are 85–115% for water and 75–110% for air .

- Interference Checks : Confirm no cross-reactivity with co-occurring halocarbons (e.g., dichlorodifluoromethane) via GC retention time mapping .

Advanced Research Questions

Q. What are the mechanisms of Chloro(difluoro)methane interaction with aqueous systems under varying redox conditions?

In anaerobic environments, Chloro(difluoro)methane undergoes reductive dehalogenation via microbial action, producing difluoromethane (HFC-32) and chloride ions. Experimental setups should use sulfate-reducing bacteria (e.g., Desulfovibrio) in batch reactors with pH 6.5–7.5 and Eh < -200 mV. Monitor intermediates using ion chromatography (IC) for chloride and GC-TCD for HFC-32 . In aerobic systems, photolytic degradation dominates, requiring UV irradiation (254 nm) and hydroxyl radical scavengers (e.g., tert-butanol) to isolate pathways .

Q. How do structural features of Chloro(difluoro)methane influence its pharmacokinetics in biological systems?

The compound’s low polar surface area (PSA = 0 Ų) and high lipid solubility (logP = 2.1) facilitate rapid diffusion across cell membranes. In vivo studies in rodents show a biphasic elimination profile:

Q. What experimental strategies resolve contradictions in reported Henry’s Law constants for Chloro(difluoro)methane?

Discrepancies in Henry’s constants (e.g., 0.12 vs. 0.18 mol/L·atm at 25°C) arise from salinity and temperature variability. To standardize measurements:

Q. How can researchers optimize synthetic routes for Chloro(difluoro)methane derivatives with biological activity?

For halogenated analogs (e.g., 4-[chloro(difluoro)methoxy]aniline), employ:

- Nucleophilic Substitution : React HCFC-22 with phenol derivatives under K₂CO₃/DMF at 80°C (yield = 65–75%) .

- Suzuki Coupling : Use Pd(PPh₃)₄ catalyst to attach aryl boronic acids to the difluoromethoxy group (TLC monitoring required) .

Biological screening should prioritize assays for cytochrome P450 inhibition (IC₅₀) and antimicrobial activity (MIC against E. coli and S. aureus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.